An In-depth Technical Guide to the Chemical Properties of 4-(Decyloxy)benzoic Acid
An In-depth Technical Guide to the Chemical Properties of 4-(Decyloxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of 4-(decyloxy)benzoic acid. The information is curated for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and quantitative data to support advanced research and application.
Core Chemical and Physical Properties
4-(Decyloxy)benzoic acid, a member of the 4-alkoxybenzoic acid homologous series, is a thermotropic liquid crystal, meaning its liquid crystalline phases are induced by changes in temperature.[1] It presents as a white to off-white crystalline powder.[2]
General Information
| Property | Value |
| Molecular Formula | C₁₇H₂₆O₃[3][4][5][6] |
| Molecular Weight | 278.39 g/mol [3][7] |
| CAS Number | 5519-23-3[3][4][5][6] |
| IUPAC Name | 4-(Decyloxy)benzoic acid[4][5] |
| Synonyms | p-Decyloxybenzoic acid, 4-n-Decyloxybenzoic acid[3][4][5][6] |
Physicochemical Data
The following table summarizes key physicochemical properties of 4-(decyloxy)benzoic acid. It is important to note that some of these values are predicted through computational models and should be confirmed experimentally for critical applications.
| Property | Value | Source |
| Melting Point | 94-143 °C | [8] |
| Boiling Point (Predicted) | 403.6 ± 18.0 °C | [8] |
| Density (Predicted) | 1.014 ± 0.06 g/cm³ | [8] |
| pKa (Predicted) | 4.48 ± 0.10 | [8] |
| Water Solubility | Soluble | [8] |
| LogP (Predicted) | 4.904 | [9] |
Crystal Structure
The crystal structure of 4-(decyloxy)benzoic acid has been determined by single-crystal X-ray diffraction. The molecules form hydrogen-bonded dimers, with the alkyl chains and aromatic rings segregating into alternating sheets.[10]
| Crystal System | Triclinic |
| Space Group | P-1 |
| Cell Dimensions | a = 8.115(1) Å, b = 21.618(2) Å, c = 4.820(1) Å |
| Cell Angles | α = 94.07(1)°, β = 102.91(2)°, γ = 80.95(1)° |
| Z | 2 |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 4-(decyloxy)benzoic acid.
¹H NMR Spectroscopy
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Based on data for structurally similar compounds and analysis of the chemical structure, the following are the predicted chemical shifts for 4-(decyloxy)benzoic acid.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | ~172 |
| C-O (aromatic) | ~163 |
| C (aromatic, para to COOH) | ~132 |
| CH (aromatic, ortho to COOH) | ~130 |
| C (aromatic, attached to COOH) | ~122 |
| CH (aromatic, ortho to O-alkyl) | ~114 |
| O-CH₂ | ~68 |
| Alkyl Chain CH₂ | 22-32 |
| Terminal CH₃ | ~14 |
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the functional groups present in 4-(decyloxy)benzoic acid.
| Wavenumber (cm⁻¹) | Assignment |
| 3300-2500 (broad) | O-H stretch (carboxylic acid dimer) |
| 2920, 2850 | C-H stretch (alkyl chain) |
| 1680 | C=O stretch (carboxylic acid) |
| 1605, 1580 | C=C stretch (aromatic ring) |
| 1250 | C-O stretch (ether) |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization mass spectrum of 4-(decyloxy)benzoic acid would be expected to show a molecular ion peak (M⁺) at m/z 278, corresponding to the molecular weight.
Experimental Protocols
Synthesis of 4-(Decyloxy)benzoic Acid via Williamson Ether Synthesis
This protocol describes a general and robust method for the synthesis of 4-(decyloxy)benzoic acid from 4-hydroxybenzoic acid and 1-bromodecane (B1670165).
Materials:
-
4-hydroxybenzoic acid
-
1-bromodecane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone (B3395972), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Mechanical stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for vacuum filtration
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, combine 4-hydroxybenzoic acid (1.0 mol) and anhydrous potassium carbonate (2.5 mol).
-
Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension.
-
Addition of Alkyl Halide: Slowly add 1-bromodecane (1.1 mol) to the suspension via the addition funnel at room temperature over 30-45 minutes.
-
Reaction: Heat the mixture to reflux (approximately 56°C) and maintain for 12-16 hours. Monitor the reaction progress using TLC (eluent: 7:3 hexane/ethyl acetate). The reaction is complete when the 4-hydroxybenzoic acid spot is no longer visible.
-
Workup - Solvent Removal: Cool the reaction mixture to room temperature and remove the acetone using a rotary evaporator.
-
Workup - Extraction: To the residue, add deionized water and ethyl acetate. Stir until all solids dissolve. Transfer the mixture to a separatory funnel.
-
Workup - pH Adjustment and Separation: Acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl. Shake the separatory funnel and allow the layers to separate. Drain the aqueous layer.
-
Washing: Wash the organic layer with deionized water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-(decyloxy)benzoic acid as a white solid.
-
Drying: Dry the purified crystals in a vacuum oven at 50-60°C to a constant weight.
Caption: Williamson Ether Synthesis Workflow for 4-(Decyloxy)benzoic Acid.
Characterization of Liquid Crystalline Properties by Polarized Optical Microscopy (POM)
This protocol outlines the steps for observing the liquid crystalline phases of 4-(decyloxy)benzoic acid using a polarized optical microscope.
Materials:
-
4-(decyloxy)benzoic acid
-
Microscope slides
-
Coverslips
-
Spacers (e.g., Mylar film) of known thickness
Equipment:
-
Polarized light microscope with a hot stage
-
Temperature controller
Procedure:
-
Sample Preparation: Place a small amount of 4-(decyloxy)benzoic acid on a clean microscope slide.
-
Cell Assembly: Place spacers on either side of the sample and cover with a coverslip to create a thin film of the material.
-
Heating: Place the slide on the hot stage of the polarized microscope.
-
Observation: Heat the sample slowly while observing through the microscope with crossed polarizers.
-
Phase Identification: Note the temperatures at which phase transitions occur and the characteristic textures of the different liquid crystalline phases (e.g., smectic and nematic). The transition to a dark field of view indicates the isotropic liquid phase.
-
Cooling: Slowly cool the sample and observe the phase transitions upon cooling to check for enantiotropic or monotropic behavior.
Caption: Workflow for Polarized Optical Microscopy of Liquid Crystals.
Applications and Relevance in Research
4-(Decyloxy)benzoic acid and its analogs are primarily of interest in materials science due to their liquid crystalline properties.[11][12] They are used as model compounds for studying the fundamental principles of liquid crystal phase transitions and self-assembly. In the context of drug development, long-chain carboxylic acids can be used as excipients or to modify the lipophilicity of drug molecules, although specific applications of 4-(decyloxy)benzoic acid in this area are not widely documented. The study of its interactions at surfaces also provides insights for applications in chromatography and sensor technology.[11][12]
This guide serves as a foundational resource for researchers working with 4-(decyloxy)benzoic acid, providing essential data and methodologies to facilitate further investigation and application of this versatile molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 4-(Decyloxy)benzoic acid | C17H26O3 | CID 138527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(Decyloxy)benzoic acid [webbook.nist.gov]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. researchgate.net [researchgate.net]
- 9. 4-(Decyloxy)benzoic acid (CAS 5519-23-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. rsc.org [rsc.org]
- 11. Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
